The TP53 gene is located on chromosome 17 (17p13.1) and encodes the p53 protein. It is classified as a tumor suppressor gene due to its role in preventing cancer development by regulating cell growth and division. Mutations in this gene are frequently observed in various cancers, making it one of the most studied genes in oncology . The p53 protein can be classified into several domains: a transactivation domain, a DNA-binding domain, and a tetramerization domain, each contributing to its regulatory functions .
The synthesis of p53 (149-157) can be achieved through various peptide synthesis methods. Solid-phase peptide synthesis (SPPS) is commonly employed due to its efficiency and ability to produce high-purity peptides. In this method, the peptide chain is assembled on a solid resin support, allowing for stepwise addition of protected amino acids. Following synthesis, the peptide is cleaved from the resin and deprotected to yield the final product. Characterization techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are utilized to confirm purity and molecular weight .
The p53 protein exhibits a complex structure characterized by several distinct domains. The DNA-binding domain, which includes residues from amino acids 102 to 292, is crucial for its function as a transcription factor. The specific segment from amino acids 149 to 157 contributes to this domain's stability and interaction with DNA. Structural studies have shown that p53 forms a characteristic beta barrel structure with loops that facilitate binding to DNA . The crystal structure of p53 has been extensively studied, providing insights into its conformational flexibility and binding mechanisms.
p53 participates in numerous biochemical reactions primarily as a transcription factor. Upon activation by various stress signals (e.g., DNA damage), p53 undergoes post-translational modifications such as phosphorylation and acetylation. These modifications enhance its stability and transcriptional activity. For instance, phosphorylation at specific serine residues allows p53 to bind more effectively to target genes involved in cell cycle arrest or apoptosis . Additionally, p53 can interact with other proteins such as MDM2, which regulates its degradation through ubiquitination .
The mechanism of action of p53 involves its activation in response to cellular stress signals. Once stabilized through post-translational modifications, p53 forms tetramers that bind to specific DNA sequences known as p53 response elements. This binding initiates transcription of target genes that regulate cell cycle progression, apoptosis, and DNA repair mechanisms. Notably, p53 activates genes like p21, which inhibits cyclin-dependent kinases, leading to cell cycle arrest . Moreover, p53 can induce apoptosis in cells with irreparable DNA damage through pathways involving pro-apoptotic factors like BAX .
The physical properties of the peptide sequence p53 (149-157) include its solubility in aqueous solutions under physiological conditions due to its hydrophilic nature. Chemically, this segment contains several polar amino acids that contribute to its interaction with other biomolecules. The molecular weight of this peptide segment is approximately 1,000 Da . Additionally, studies have indicated that post-translational modifications significantly influence the chemical properties of the full-length protein.
p53 (149–157) (sequence: STPPPGTRV) represents a wild-type (WT) p53-derived peptide that functions as a tumor-associated antigen (TAA) despite its origin from a non-mutated self-protein. In normal cells, p53 protein levels are kept low through MDM2-mediated ubiquitination and proteasomal degradation, limiting peptide presentation [2] [7]. However, TP53 gene mutations—occurring in >50% of human cancers—typically result in conformational changes that impair p53's DNA-binding capacity while simultaneously extending its half-life, leading to nuclear and cytosolic accumulation of dysfunctional protein [2] [3]. This overexpression enables enhanced proteasomal processing and presentation of WT p53-derived peptides, including p53 (149–157), on MHC class I molecules of tumor cells.
Notably, p53 mutations are heterogeneous across cancer types, with hotspot residues (R175, G245, R248, R249, R273, R282) concentrated within the DNA-binding domain (exons 4–9) [3]. The persistence of WT sequence peptides like p53 (149–157) (spanning residues 149-157) provides a universal target applicable across diverse TP53-mutated malignancies. Immunohistochemical studies confirm that p53 protein overexpression correlates with increased detection of p53 (149–157)-specific cytotoxic T lymphocytes (CTLs) in patients' circulation and tumor microenvironment, validating its physiological relevance as a naturally processed TAA [1] [4].
Table 1: Clinical Relevance of p53 Overexpression in Cancer
Cancer Type | p53 Mutation Frequency | p53 Protein Overexpression | Association with p53 (149-157) Presentation |
---|---|---|---|
Breast Cancer | ~30% | >80% in mutant cases | Positive correlation in DC vaccine trials [1] |
HNSCC | 60-80% | ~70% | Inverse correlation with tumor stage [4] |
Ovarian Cancer | >95% (serous) | >90% | Demonstrated in ex vivo assays [3] |
p53 (149–157) is an HLA-A0201-restricted epitope, meaning its immunogenicity is confined to patients expressing this common MHC class I allele (present in ~40% of Caucasians). Flow cytometric analyses using HLA-A0201 tetramers complexed with p53 (149–157) reveal detectable frequencies of epitope-specific CD8+ T cells in the peripheral blood of head and neck squamous cell carcinoma (HNSCC) patients, albeit with substantial interpatient heterogeneity [4].
Critical insights into CTL dynamics include:
Table 2: Phenotypic Distribution of p53 (149-157)-Specific CD8+ T Cells in HNSCC Patients
T Cell Subset | Phenotype | Functional State | Correlation with Tet+ Frequency |
---|---|---|---|
Naïve (TN) | CD45RA+ CCR7+ | Inactive | Positive (r=0.62, p<0.01) [4] |
Central Memory (TCM) | CD45RA− CCR7+ | Proliferative potential | Neutral |
Effector Memory (TEM) | CD45RA− CCR7− | Immediate effector function | Negative (r=−0.58, p<0.01) |
Terminally Differentiated (TTD) | CD45RA+ CCR7− | Short-lived cytotoxicity | Negative (r=−0.54, p<0.01) |
The molecular interaction between p53 (149–157) and HLA-A*0201 governs its immunogenicity. Key structural features include:
Biophysical studies indicate that peptides binding MHC class I with moderate affinity (IC50 50–500 nM) often elicit stronger CTL responses than high-affinity binders, as they mimic physiological ligand processing more authentically [2]. This may explain why p53 (149–157), despite not being the strongest HLA-A*0201 binder among p53 peptides, demonstrates consistent immunogenicity in clinical settings.
Table 3: Structural Features of p53 (149-157)
Feature | Residue Position | Role in MHC Binding/TCR Recognition |
---|---|---|
Primary Anchor (P2) | Thr (150) | Binds HLA-A*0201 B pocket (hydrophobic) |
Primary Anchor (C-term) | Val (157) | Binds HLA-A*0201 F pocket |
Secondary Anchor (P1) | Ser (149) | Influences N-terminal flexibility |
TCR Contact (P8) | Arg (156) | Potential charge interaction with TCR |
Peptide Conformation | P3-P5 (PPG) | Polyproline helix stabilization |
p53 (149–157) displays distinct immunogenic properties when compared to other well-studied WT p53 epitopes, particularly p53 (264–272) (sequence: LLGRNSFEV):
The differential immunogenicity stems partly from structural factors:
Table 4: Comparative Immunogenicity of HLA-A0201-Restricted p53 Epitopes*
Parameter | p53 (149-157) | p53 (264-272) | Key Implications |
---|---|---|---|
HLA-A*0201 Binding Affinity | Intermediate (~150 nM) | High (~25 nM) | Higher affinity does not guarantee superior immunogenicity [3] |
Peptide-MHC Complex Stability | Moderate (t½ ~8h) | High (t½ >12h) | Longer stability may enhance CTL effector function [3] |
Naïve T Cell Proportion | Higher | Lower | p53 (149-157) responses may require stronger co-stimulation [4] |
Vaccine-Induced CTL Rate | 57% | 45% | Supports multi-epitope vaccine design [1] [3] |
Association with Clinical Stability | Stronger correlation | Weaker correlation | p53 (149-157) responses may better reflect anti-tumor efficacy [1] |
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